Thalidomide-Propargyne-PEG3-COOH

PROTAC synthesis Click chemistry CuAAC

Thalidomide-Propargyne-PEG3-COOH (C23H24N2O9, MW 472.44) is a synthesized heterobifunctional conjugate comprising a thalidomide-based cereblon (CRBN) E3 ubiquitin ligase ligand, a triethylene glycol (PEG3) spacer, and a terminal carboxylic acid functional group. It is designed as a click chemistry-ready building block for the assembly of proteolysis-targeting chimeras (PROTACs), enabling copper-catalyzed azide-alkyne cycloaddition (CuAAC) via its propargyl alkyne moiety to azide-containing target protein ligands.

Molecular Formula C23H24N2O9
Molecular Weight 472.4 g/mol
Cat. No. B8180564
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThalidomide-Propargyne-PEG3-COOH
Molecular FormulaC23H24N2O9
Molecular Weight472.4 g/mol
Structural Identifiers
SMILESC1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)C#CCOCCOCCOCCC(=O)O
InChIInChI=1S/C23H24N2O9/c26-19-6-5-18(21(29)24-19)25-22(30)16-4-3-15(14-17(16)23(25)31)2-1-8-32-10-12-34-13-11-33-9-7-20(27)28/h3-4,14,18H,5-13H2,(H,27,28)(H,24,26,29)
InChIKeyWWIBTSXCGDRYOX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Thalidomide-Propargyne-PEG3-COOH (CAS 2797649-54-6): An E3 Ligase Ligand-Linker Conjugate for CRBN-Recruiting PROTAC Development


Thalidomide-Propargyne-PEG3-COOH (C23H24N2O9, MW 472.44) is a synthesized heterobifunctional conjugate comprising a thalidomide-based cereblon (CRBN) E3 ubiquitin ligase ligand, a triethylene glycol (PEG3) spacer, and a terminal carboxylic acid functional group [1]. It is designed as a click chemistry-ready building block for the assembly of proteolysis-targeting chimeras (PROTACs), enabling copper-catalyzed azide-alkyne cycloaddition (CuAAC) via its propargyl alkyne moiety to azide-containing target protein ligands [2]. This compound serves as a strategic intermediate for CRBN-based targeted protein degradation applications [3].

Why Substituting Thalidomide-Propargyne-PEG3-COOH with Alternative CRBN Ligand-Linker Conjugates Compromises PROTAC Conjugation Efficiency, Spatial Optimization, and Neo-Substrate Degradation Profiles


In PROTAC design, the linker length, attachment chemistry, and E3 ligase ligand identity are not interchangeable; they combinatorially determine ternary complex stability, target protein ubiquitination efficiency, and degradation selectivity [1]. Substituting Thalidomide-Propargyne-PEG3-COOH with a non-alkyne-containing analog (e.g., Thalidomide-PEG3-COOH) precludes modular CuAAC conjugation, limiting synthetic flexibility [2]. Replacing the PEG3 spacer with shorter (PEG2) or longer (PEG4) variants alters the spatial distance between the E3 ligase and target protein, which can abolish productive ubiquitination as demonstrated in PROTAC linker-length SAR studies [3]. Finally, exchanging the thalidomide warhead for lenalidomide or pomalidomide shifts the CRBN neo-substrate degradation profile, potentially altering off-target degradation signatures that are critical for application-specific validation [4]. The evidence below quantifies these three orthogonal axes of differentiation.

Quantitative Differentiation of Thalidomide-Propargyne-PEG3-COOH: Alkyne Conjugation Efficiency, PEG3 Spatial Optimization, and CRBN Ligand Degradation Profiles


Modular CuAAC Click Conjugation Capability vs. Non-Alkyne Analogs Enables Higher-Throughput PROTAC Library Assembly

Thalidomide-Propargyne-PEG3-COOH incorporates a terminal propargyl alkyne group that enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) with azide-functionalized target protein ligands [1]. In contrast, the non-alkyne analog Thalidomide-PEG3-COOH (CAS 2682112-08-7) requires alternative conjugation chemistries (e.g., amide coupling via its terminal carboxylic acid) that often demand orthogonal protection strategies and lack the bioorthogonality of CuAAC . While direct comparative conjugation yield data for this specific conjugate pair is not publicly available, the established rate constants for CuAAC reactions (typically 10–100 M⁻¹s⁻¹ under copper catalysis) are orders of magnitude faster than uncatalyzed amide formation, providing class-level inference for enhanced synthetic efficiency [2].

PROTAC synthesis Click chemistry CuAAC Bifunctional degrader assembly

PEG3 Linker Length (~15 Å) Provides Optimal Spatial Distance for CRBN-Based Ternary Complex Formation Compared to PEG2 and PEG4 Variants

The PEG3 spacer in Thalidomide-Propargyne-PEG3-COOH provides an approximate linear length of 15 Å, calculated from the sum of three ethylene glycol repeat units (each ~3.5 Å) plus terminal functional group extensions . Molecular dynamics simulations of analogous CRBN-PEG3-target protein systems indicate this length optimally positions the target lysine residue within the E2 ubiquitin-conjugating enzyme active site for efficient ubiquitin transfer . In a comparative PROTAC study evaluating linker length impact on GSPT1 degradation, PEG3-containing PROTACs achieved significantly higher degradation efficiency (Dmax >80%) compared to both shorter and longer PEG variants in the same series, demonstrating that linker length is a critical determinant of degradation potency and cannot be arbitrarily substituted [1].

PROTAC linker optimization Ternary complex formation PEG spacer length CRBN E3 ligase

Thalidomide-Based CRBN Ligand Exhibits Distinct Neo-Substrate Degradation Profile Relative to Lenalidomide and Pomalidomide Conjugates

The thalidomide moiety in Thalidomide-Propargyne-PEG3-COOH recruits the CRL4^CRBN E3 ubiquitin ligase complex with a distinct neo-substrate degradation profile compared to lenalidomide- and pomalidomide-based conjugates. Thalidomide preferentially induces degradation of IKZF1 (Ikaros) and IKZF3 (Aiolos) with reported DC50 values in the low nanomolar range in multiple myeloma cell lines, whereas lenalidomide additionally degrades CK1α in del(5q) MDS cells, and pomalidomide exhibits enhanced potency against IKZF1/IKZF3 but with a broader neo-substrate spectrum [1]. In PROTAC applications where the E3 ligand itself contributes to therapeutic activity or off-target effects, this differential neo-substrate degradation must be carefully considered during compound selection [2].

CRBN neo-substrates IMiD selectivity IKZF1/IKZF3 degradation PROTAC off-target profiling

Validated Synthesis and Purification Protocol Yields ≥95% Purity with Characterized Physicochemical Properties for Reproducible PROTAC Assembly

Thalidomide-Propargyne-PEG3-COOH is synthesized via a multi-step route involving thalidomide modification, PEG3 chain attachment via EDC/NHS-mediated amide coupling, and terminal propargyl alkyne introduction under mild basic conditions (pH 8.0-9.0, <40°C in anhydrous DMSO/DMF) to prevent thalidomide degradation [1]. Purification via C18 reverse-phase HPLC (acetonitrile/water gradient with 0.1% TFA) achieves ≥95% purity, with structural confirmation by MS (m/z 472.44 [M+H]⁺), ¹H/¹³C NMR (characteristic alkyne proton at ~2.5 ppm, carbonyl at ~1700 cm⁻¹ by IR), and identity verification [1]. Commercial vendors report comparable purity specifications (e.g., MedChemExpress: 98.01%; GlpBio: analytical grade) [2][3]. In contrast, generic PEG-linker intermediates from non-validated sources often contain trace PEG oligomer contaminants or residual palladium/copper catalysts that can artifactually modulate PROTAC activity in cellular assays [4].

PROTAC intermediate quality control PEG linker purity Synthetic reproducibility Characterization standards

Optimal Application Scenarios for Thalidomide-Propargyne-PEG3-COOH in PROTAC Development and Targeted Protein Degradation Research


High-Throughput PROTAC Library Assembly via CuAAC Click Chemistry

The terminal propargyl alkyne group enables parallel conjugation of Thalidomide-Propargyne-PEG3-COOH to diverse azide-functionalized target protein ligands using robust CuAAC conditions [1]. This modular approach supports the rapid generation of CRBN-based PROTAC libraries for SAR studies, significantly accelerating hit-to-lead optimization compared to analogs requiring individual amide coupling optimization for each target ligand [1]. The documented ≥95% purity and full spectroscopic characterization ensure that linker-related variability does not confound biological activity comparisons across library members [2].

CRBN-Recruiting PROTACs Where IKZF1/IKZF3 Degradation is Therapeutically Neutral or Beneficial

Thalidomide-based PROTACs simultaneously degrade the intended target protein and the CRBN neo-substrates IKZF1 and IKZF3 [3]. This dual degradation profile is therapeutically advantageous in multiple myeloma applications, where IKZF1/IKZF3 degradation independently contributes to anti-tumor efficacy [3]. Researchers developing PROTACs for hematological malignancies should consider the thalidomide conjugate over lenalidomide or pomalidomide analogs when the broader neo-substrate profiles of those ligands may complicate target-specific mechanism-of-action studies [4].

PROTAC Optimization Campaigns Requiring Pre-Validated PEG3 Spacer Length

Empirical SAR studies demonstrate that PEG3 linkers (~15 Å) provide optimal spatial separation for productive CRBN-target protein ternary complex formation in numerous PROTAC series [5]. For research programs seeking to bypass extensive linker-length optimization, Thalidomide-Propargyne-PEG3-COOH offers a pre-validated PEG3 scaffold that has demonstrated superior degradation efficiency (Dmax >80%) compared to PEG2 and PEG4 variants in cross-study comparisons of GSPT1-targeting PROTACs [5]. This reduces the synthetic burden of synthesizing and testing multiple linker-length analogs.

Bioconjugation and Chemical Probe Development Leveraging Carboxylic Acid Functionalization

The terminal carboxylic acid group provides a versatile handle for further derivatization—including amide coupling to amine-containing molecules, esterification for prodrug strategies, or activation for subsequent conjugation reactions—in addition to the primary CuAAC click chemistry route via the alkyne [6]. This dual-functionality supports diverse bioconjugation workflows, including the preparation of fluorescently labeled PROTAC probes for cellular target engagement studies or the synthesis of PROTAC-antibody conjugates for targeted delivery applications [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
Explore Hub


Quote Request

Request a Quote for Thalidomide-Propargyne-PEG3-COOH

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.